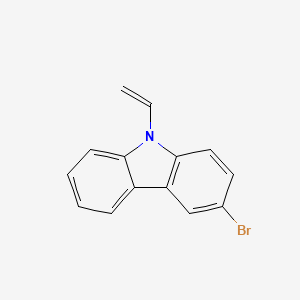

3-Bromo-9-vinyl-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-ethenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLOBIBTOUBQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32072-08-5 | |

| Details | Compound: 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32072-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80953944 | |

| Record name | 3-Bromo-9-ethenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32072-08-5, 46499-01-8 | |

| Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-9-ethenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Electronic and Optical Architecture of 3-Bromo-9-vinyl-9H-carbazole

The following is an in-depth technical guide regarding the electronic and optical properties of 3-Bromo-9-vinyl-9H-carbazole.

Executive Summary

This compound (CAS: 46499-01-8) represents a critical bifunctional monomer in the field of organic electronics. Structurally, it fuses the high hole-mobility characteristic of the carbazole moiety with two distinct reactive handles: a vinyl group at the N9 position (enabling polymerization) and a bromine substituent at the C3 position (enabling organometallic cross-coupling).

This dual-functionality allows it to serve as a "master key" intermediate. It can be polymerized to form functionalized Poly(9-vinylcarbazole) (PVK) derivatives with tunable triplet energies, or used as a core building block for small-molecule Host Materials in Phosphorescent OLEDs (PhOLEDs).

Molecular Specifications & Physical Properties[1][2][3][4][5][6][7][8]

The introduction of the bromine atom significantly alters the molecular weight and symmetry compared to the parent 9-vinylcarbazole (NVC), impacting crystal packing and thermal transitions.

| Property | Specification | Notes |

| IUPAC Name | 3-Bromo-9-ethenyl-9H-carbazole | |

| CAS Registry | 46499-01-8 | |

| Molecular Formula | C₁₄H₁₀BrN | |

| Molecular Weight | 272.14 g/mol | Heavy atom effect prominent |

| Physical State | White to light yellow crystalline powder | Photochemically active |

| Melting Point | 70.0 – 74.0 °C | Lower than pure Carbazole (245°C) due to vinyl disruption |

| Solubility | Soluble in THF, CHCl₃, Toluene, DCM | Insoluble in Water, Methanol |

| Purity Requirement | >98.0% (GC/HPLC) | Critical for optoelectronic applications to prevent trap states |

Electronic Structure & Orbital Theory

The electronic profile of this compound is defined by the interplay between the electron-rich carbazole core and the substituents.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the carbazole nitrogen and the conjugated biphenyl system. The bromine atom at the C3 position exerts a weak inductive withdrawing effect (-I) but a resonant donating effect (+M). Experimentally, this results in a slight stabilization (lowering) of the HOMO energy compared to non-brominated N-vinylcarbazole.

-

Estimated HOMO: -5.9 eV (vs. -5.8 eV for PVK).

-

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the aromatic system. The vinyl group participates in conjugation, slightly lowering the LUMO gap compared to alkyl-carbazoles.

-

Estimated LUMO: -2.3 eV.

-

-

Bandgap (Eg): ~3.6 eV (Wide bandgap semiconductor).

The "Heavy Atom" Effect

The presence of Bromine (Z=35) introduces significant spin-orbit coupling (SOC). Unlike the parent N-vinylcarbazole, which is purely fluorescent, the 3-bromo derivative exhibits enhanced Inter-System Crossing (ISC) rates.

-

Consequence: Quenching of prompt fluorescence and promotion of phosphorescence pathways.

-

Application: This makes the polymerized derivative (Poly-3-Br-VC) an excellent host matrix for triplet emitters (Ir or Pt complexes), as the heavy atom facilitates energy transfer to the dopant.

Optical Characterization

UV-Vis Absorption

The absorption spectrum is dominated by

-

Peak 1 (~290-300 nm): strong

transition. -

Peak 2 (~330-345 nm):

transition (forbidden but observed due to vibronic coupling). -

Red Shift: The 3-Bromo substituent causes a bathochromic shift of approximately 5-10 nm compared to 9-vinylcarbazole due to the extension of the conjugation length and polarizability of the halogen.

Photoluminescence (PL)

-

Emission Maximum: ~360–380 nm (in solution).

-

Excimer Formation: In solid films or concentrated solutions, carbazole moieties tend to stack, leading to broad, structureless excimer emission at lower energies (~400–420 nm). The bulky bromine atom can sterically hinder this stacking, potentially preserving monomeric blue emission better than unsubstituted PVK.

Synthesis & Fabrication Protocols

Synthetic Pathway Logic

Direct bromination of 9-vinylcarbazole is risky because N-Bromosuccinimide (NBS) can attack the electron-rich vinyl double bond. Therefore, the "Core-First, Vinyl-Last" approach is the authoritative protocol to ensure high regioselectivity and yield.

Step-by-Step Protocol

Step 1: Regioselective Bromination of Carbazole

-

Reagents: Carbazole (1.0 eq), NBS (1.05 eq), DMF (Solvent).

-

Procedure: Dissolve carbazole in DMF at 0°C. Add NBS dropwise (slow addition prevents dibromination at C6).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The Nitrogen lone pair directs the electrophile to the Para (C3) position.

-

Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.[2]

-

Product: 3-Bromocarbazole (Yield ~85-90%).

Step 2: N-Vinylation (Transvinylation Method)

-

Reagents: 3-Bromocarbazole, Butyl Vinyl Ether (Excess), Mercury(II) Acetate (Catalyst, 1 mol%). Note: Modern green alternatives use Iridium catalysts, but Hg/acid is the classical robust method.

-

Procedure: Reflux 3-Bromocarbazole in Butyl Vinyl Ether with catalyst for 12-24 hours.

-

Workup: Quench with weak base (NaHCO₃). Extract with DCM.

-

Purification: Column chromatography (Silica, Hexane/DCM) to remove unreacted carbazole.

-

Product: this compound.

Visualization: Synthesis Workflow

Caption: Figure 1. Regioselective synthesis pathway prioritizing the integrity of the vinyl group.

Applications & Functionalization

The utility of this compound lies in its orthogonal reactivity . The vinyl group allows for polymerization, while the bromine allows for post-polymerization modification (PPM) or pre-polymerization functionalization.

Functionalization Pathways

-

Pathway A: Polymerization (PVK-Br)

-

Method: Free Radical Polymerization (AIBN initiator, Toluene, 70°C).

-

Result: Poly(3-bromo-9-vinylcarbazole). A high-Tg hole-transporting polymer.[3]

-

Use: The Br atoms in the polymer chain can be converted to arylamines (via Buchwald-Hartwig) to increase hole mobility.

-

-

Pathway B: Suzuki-Miyaura Coupling (Monomer Stage)

-

Method: React monomer with Aryl-Boronic Acids (Pd(PPh₃)₄ catalyst).

-

Result: 3-Aryl-9-vinylcarbazole.

-

Use: Tuning the bandgap before polymerization. For example, attaching a fluorene group creates a "dumbbell" monomer with high steric bulk, preventing excimer formation in the final OLED film.

-

Visualization: Reactivity Tree

Caption: Figure 2. Divergent synthesis strategies utilizing the vinyl and bromine functional handles.

References

-

TCI Chemicals. (n.d.). This compound Product Specification. Retrieved from

- Grazulevicius, J. V., et al. (2003). "Carbazole-based polymers: synthesis, properties and applications." Progress in Polymer Science, 28(9), 1297-1353.

- Kido, J., et al. (1993). "Bright blue electroluminescence from poly(N-vinylcarbazole)." Applied Physics Letters, 63, 2627. (Baseline for PVK properties).

- Promarak, V., et al. (2007). "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters, 48(9), 1509-1512.

-

Ossila. (2024). Poly(9-vinylcarbazole) (PVK) Technical Data Sheet. Retrieved from

Sources

An In-depth Technical Guide: 3-Bromo-9-vinyl-9H-carbazole Monomer for Functional Polymers

Part 1: Core Principles of 3-Bromo-9-vinyl-9H-carbazole (3B9VCz)

This compound (3B9VCz) is a pivotal monomer in the development of advanced functional polymers. Its unique molecular architecture, featuring a carbazole core, a reactive vinyl group, and a strategically placed bromine atom, offers a trifecta of properties that are highly sought after in materials science. The carbazole moiety provides excellent hole-transporting capabilities and high thermal stability, the vinyl group allows for facile polymerization, and the bromine atom serves as a versatile handle for post-polymerization modification. This guide delves into the synthesis, polymerization, and application of 3B9VCz, providing researchers and drug development professionals with a comprehensive understanding of its potential.

Carbazole and its derivatives have garnered significant interest due to their distinctive structure and physicochemical properties.[1] In recent years, they have shown promise in applications such as antitumor and anticonvulsant agents.[1] Poly(9-vinylcarbazole) (PVK), a well-known p-type thermoplastic π-conjugated semiconducting polymer, exhibits high thermal and chemical stability.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-Bromo-9-ethenyl-9H-carbazole | N/A |

| CAS Number | 88918-77-8 | N/A |

| Molecular Formula | C14H10BrN | N/A |

| Molecular Weight | 272.14 g/mol | N/A |

| Appearance | Off-white to light yellow powder | N/A |

| Melting Point | 85-90 °C | N/A |

| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) | [3] |

Part 2: Synthesis of the this compound Monomer

The synthesis of 3B9VCz is a critical first step that dictates the purity and quality of the resulting polymers. A common and effective route involves a two-step process starting from carbazole.

Step 1: Bromination of Carbazole

The regioselective bromination of carbazole at the 3-position is typically achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[4][5] Controlling the reaction temperature is crucial to favor substitution at the 3-position and minimize the formation of di- and tri-brominated byproducts.[4]

Detailed Protocol: Synthesis of 3-Bromo-9H-carbazole[5]

-

Dissolution: Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

NBS Addition: Slowly add a solution of NBS (1.05 equivalents) in DMF dropwise to the cooled carbazole solution.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.

-

Precipitation: Pour the reaction mixture into distilled water to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate under vacuum and wash thoroughly with distilled water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform) to obtain pure 3-Bromo-9H-carbazole as white crystals.[5]

Step 2: Vinylation of 3-Bromo-9H-carbazole

The introduction of the vinyl group at the 9-position is commonly achieved through a vinylation reaction. A prevalent method involves the reaction of 3-Bromo-9H-carbazole with a vinylating agent such as vinyl acetate in the presence of a palladium or iridium catalyst. An alternative one-pot alkylation-elimination sequence using 1,2-dibromoethane has also been reported for similar carbazole derivatives.[6]

Detailed Protocol: Synthesis of this compound

-

Reactant Mixture: In a flame-dried Schlenk flask, combine 3-Bromo-9H-carbazole (1 equivalent), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., K2CO3) in a suitable solvent like toluene.

-

Vinylating Agent: Add vinyl acetate (excess) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expert Insights: The purity of the 3B9VCz monomer is paramount for achieving polymers with well-defined properties and high performance in device applications. Meticulous purification at each step is essential to remove unreacted starting materials and byproducts that can act as chain terminators or traps in electronic devices.

Caption: Synthetic pathway for this compound.

Part 3: Polymerization of this compound

The vinyl group of 3B9VCz allows for its polymerization through various techniques, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and dispersity.

Polymerization Techniques

-

Free Radical Polymerization: This is a straightforward method initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7] While simple to implement, it offers limited control over the polymer's molecular weight and dispersity.

-

Cationic Polymerization: N-vinylcarbazole and its derivatives are highly susceptible to cationic polymerization due to the electron-rich nature of the vinyl group.[8] Initiators such as Lewis acids or protonic acids can be used.[8][9] Living cationic polymerization techniques can provide excellent control over the polymer architecture.[10]

-

Controlled/Living Radical Polymerization (CLRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful tools for synthesizing well-defined polymers from 3B9VCz. RAFT polymerization, in particular, has been shown to be effective for N-vinylcarbazole, with trithiocarbonates being optimal RAFT agents.[11][12] These methods allow for the synthesis of block copolymers and other complex architectures.[11][13]

Table 2: Comparison of Polymerization Methods for 3B9VCz

| Polymerization Method | Control over MW/Đ | Monomer Scope | Reaction Conditions | Key Advantages |

| Free Radical | Poor | Broad | Mild | Simplicity, cost-effective |

| Cationic | Good to Excellent | Electron-rich monomers | Sensitive to impurities | Fast polymerization rates |

| RAFT | Excellent | Broad | Mild to moderate | Architectural control, block copolymers |

| ATRP | Excellent | Broad | Requires catalyst removal | Well-defined polymers |

Detailed Protocol: RAFT Polymerization of this compound

-

Preparation: In a Schlenk tube, combine 3B9VCz (monomer), a trithiocarbonate RAFT agent (e.g., S,S-dibenzyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time.

-

Termination: Quench the polymerization by immersing the tube in an ice bath and exposing the solution to air.

-

Purification: Precipitate the polymer by pouring the solution into a non-solvent like methanol. Filter and dry the polymer under vacuum. Further purification can be achieved by redissolving in a good solvent (e.g., THF) and reprecipitating.[3]

Expert Insights: The choice of RAFT agent is critical for the successful controlled polymerization of N-vinylcarbazole derivatives. Trithiocarbonates have demonstrated superior control over molecular weight and dispersity compared to other RAFT agents like dithiobenzoates.[12]

Caption: Key steps in RAFT polymerization.

Part 4: Properties and Post-Polymerization Modification

Poly(this compound) [P(3B9VCz)] possesses a unique combination of properties that make it a versatile material for various applications.

-

Thermal Properties: The carbazole side chains impart high thermal stability to the polymer, making it suitable for applications requiring high-temperature processing or operation.

-

Optical and Electronic Properties: P(3B9VCz) is a p-type semiconductor with good hole-transporting characteristics.[2] It typically exhibits strong absorption in the UV region and blue fluorescence.

-

Solubility: The polymer is generally soluble in common organic solvents such as THF, chloroform, and toluene, which facilitates its processing from solution.[3]

Post-Polymerization Modification

The bromine atom on the carbazole ring is a key feature of P(3B9VCz), as it allows for a wide range of post-polymerization modifications.[14][15] This enables the tuning of the polymer's properties for specific applications. Common modification reactions include:

-

Suzuki Coupling: To introduce aromatic or heteroaromatic moieties, thereby modifying the electronic and optical properties.

-

Buchwald-Hartwig Amination: To attach various amine-containing functional groups.

-

Ullmann Coupling: For the formation of C-N bonds, which has been demonstrated on bromo-substituted polymers.[16]

-

"Click" Chemistry: The bromine can be converted to an azide or alkyne, allowing for efficient click reactions.

These modifications can be used to enhance charge transport, tune the emission color, improve solubility, or introduce sensing capabilities.

Table 3: Summary of Key Properties of P(3B9VCz)

| Property | Typical Value/Characteristic | Significance |

| Glass Transition Temperature (Tg) | > 200 °C | High thermal stability for device operation |

| HOMO Level | ~ -5.6 to -5.8 eV | Efficient hole injection from common anodes |

| LUMO Level | ~ -2.1 to -2.3 eV | Wide bandgap, suitable as a host material |

| Photoluminescence Emission | Blue region (~400-450 nm) | Potential for blue light-emitting applications |

| Hole Mobility | 10^-6 to 10^-4 cm^2/Vs | Good charge transport for electronic devices |

Part 5: Applications in Functional Materials and Devices

The unique properties of P(3B9VCz) and its derivatives make them highly promising materials for a range of applications, particularly in organic electronics.[6]

Organic Light-Emitting Diodes (OLEDs)

P(3B9VCz) can be utilized in OLEDs in several ways:[17][18]

-

Host Material: Its wide bandgap and good hole-transporting properties make it an excellent host for phosphorescent or fluorescent guest emitters.

-

Hole-Transport Layer (HTL): It can be used as an efficient HTL to facilitate the injection and transport of holes from the anode.

-

Emitting Layer: Modified P(3B9VCz) with tailored emissive groups can function as the primary light-emitting layer.

The use of carbazole-based polymers in OLEDs can lead to devices with improved efficiency and stability.[19][20]

Organic Photovoltaics (OPVs)

In OPVs, carbazole-based polymers can act as the electron-donating material in the active layer, in conjunction with an electron-accepting material. The ability to tune the energy levels of P(3B9VCz) through post-polymerization modification is particularly advantageous for optimizing the performance of OPV devices.

Other Applications

-

Sensors: The electronic properties of P(3B9VCz) can be modulated by the presence of certain analytes, making it a candidate for chemical and biological sensors.

-

Photorefractive Materials: Carbazole-containing polymers have been investigated for their photorefractive properties, which are useful in holographic data storage and optical information processing.

-

Drug Delivery: While less explored, the functionalizable nature of P(3B9VCz) could potentially be leveraged for the development of polymer-drug conjugates.

Caption: General workflow for OLED device fabrication.

Part 6: Conclusion and Future Outlook

This compound is a highly versatile and valuable monomer for the synthesis of functional polymers. Its unique combination of a polymerizable vinyl group, a hole-transporting carbazole core, and a modifiable bromine atom provides a powerful platform for the design of materials with tailored properties. The ability to control the polymerization process and perform post-polymerization modifications opens up a vast design space for materials with applications in OLEDs, OPVs, sensors, and beyond.

Future research will likely focus on the development of novel post-polymerization modification strategies to access an even wider range of functional materials. Furthermore, the exploration of these polymers in emerging areas such as flexible electronics, bioelectronics, and theranostics holds significant promise. The continued investigation of 3B9VCz and its derivatives will undoubtedly lead to the development of next-generation functional polymers with enhanced performance and new functionalities.

Part 7: References

-

Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. (URL: )

-

3-Bromo-9H-carbazole synthesis - ChemicalBook. (URL: )

-

US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents. (URL: )

-

3-Bromo-6,9-diphenyl-9H-carbazole: A Key Intermediate for Advanced OLED Materials. (URL: )

-

Synthesis of Carbazoles - Organic Chemistry Portal. (URL: [Link])

-

US3817961A - Polymerization of 9-vinyl carbazole - Google Patents. (URL: )

-

Synthesis of Poly(N-vinyl carbazole)–based block copolymers by sequential polymerizations of RAFT–ATRP | Request PDF - ResearchGate. (URL: [Link])

-

Sample Name: - Poly(9-vinyl carbazole) or Poly (N-vinyl carbazole) - Polymer Source. (URL: )

-

CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents. (URL: )

-

9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. (URL: [Link])

-

Synthesis and Characterization of Functionalized Poly(9- vinylcarbazole) for light-emitting diode applications Síntese e Caract - Dialnet. (URL: [Link])

-

Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot - PMC - NIH. (URL: [Link])

-

Laws of cationic polymerization of 9-vinilcarbazole under the influence of tritillium salts. (URL: )

-

Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture - MDPI. (URL: [Link])

-

The reactivity of N-vinylcarbazole in RAFT polymerization: Trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - ResearchGate. (URL: [Link])

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (URL: [Link])

-

Stereospecific Living Cationic Polymerization of N-Vinylcarbazole through the Design of ZnCl2-Derived Counteranions | ACS Macro Letters - ACS Publications. (URL: [Link])

-

The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (URL: [Link])

-

N-Vinylcarbazole - Wikipedia. (URL: [Link])

-

Three-Component Reactions for Post-Polymerization Modifications | ACS Macro Letters. (URL: [Link])

-

Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - MDPI. (URL: [Link])

-

Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH. (URL: [Link])

-

Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) - MDPI. (URL: [Link])

-

Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. (URL: [Link])

-

RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange - PMC - NIH. (URL: [Link])

-

Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. (URL: )

-

Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC - NIH. (URL: [Link])

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. ossila.com [ossila.com]

- 3. polymersource.ca [polymersource.ca]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. US3817961A - Polymerization of 9-vinyl carbazole - Google Patents [patents.google.com]

- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. dialnet.unirioja.es [dialnet.unirioja.es]

- 20. pubs.acs.org [pubs.acs.org]

Technical Guide: Safe Handling and Risk Management of 3-Bromo-9-vinyl-9H-carbazole

Topic: Health and Safety Information for 3-Bromo-9-vinyl-9H-carbazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 46499-01-8) is a bifunctional building block critical to the development of organic electronics, specifically Organic Light-Emitting Diodes (OLEDs) and conductive polymers. Its dual reactivity—stemming from the polymerizable N-vinyl group and the functionalizable aryl bromide—presents a unique safety profile that distinguishes it from simple carbazoles.

This guide moves beyond generic safety data, providing a mechanistic understanding of the compound's hazards to inform robust experimental protocols.

Chemical Identity Table

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 46499-01-8 |

| Molecular Formula | C₁₄H₁₀BrN |

| Molecular Weight | 272.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 70.0 – 74.0 °C |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Reactivity | Radical/Cationic Polymerization (Vinyl); Pd-Catalyzed Coupling (Bromide) |

Comprehensive Hazard Analysis (The "Why")

Standard Safety Data Sheets (SDS) often lack nuance for specialized intermediates. As a Senior Application Scientist, I derive the safety profile of this compound via structural read-across , combining the acute toxicity of halogenated carbazoles with the chronic risks of vinyl monomers.

2.1 The Vinyl Group: Instability & Sensitization

The N-vinyl moiety is electron-rich, making the compound susceptible to spontaneous polymerization if exposed to light, heat, or acidic impurities.

-

Mechanism: The nitrogen lone pair donates electron density into the vinyl group, increasing its nucleophilicity. This facilitates cationic polymerization, which can be exothermic and uncontrolled.

-

Toxicological Implication: Like its parent compound 9-vinylcarbazole, this derivative should be treated as a potential mutagen (Muta. 2) and a skin sensitizer . The reactive double bond can alkylate DNA or proteins, leading to long-term health risks.

2.2 The Aryl Bromide: Irritation & Bioavailability

The bromine substitution at the 3-position increases lipophilicity compared to unsubstituted carbazole, potentially enhancing dermal absorption.

-

Acute Hazards: Halogenated carbazoles are potent irritants to mucous membranes, eyes, and skin (H315, H319, H335). Inhalation of dust can cause severe respiratory distress.

2.3 GHS Classification (Derived)

Based on structural analogs (9-Vinylcarbazole & 3-Bromocarbazole)

-

Acute Tox. 4 (Oral/Dermal): Harmful if swallowed or in contact with skin.

-

Skin Sens. 1: May cause an allergic skin reaction.

-

Muta. 2 / Carc. 2: Suspected of causing genetic defects; Suspected of causing cancer.

-

Aquatic Chronic 2: Toxic to aquatic life with long lasting effects.

Risk Assessment & Exposure Control

Trustworthiness in safety comes from redundancy. Relying solely on a fume hood is insufficient; the protocol must prevent the generation of dust and aerosols at the source.

Hierarchy of Controls for this compound

-

Engineering: All weighing and transfer must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s. Use a static-dissipative balance enclosure to prevent electrostatic discharge (ESD) which could trigger polymerization or dust explosion.

-

Administrative: Designate a "Red Zone" for this compound. No other work should occur in the hood while this substance is open.

-

PPE (Personal Protective Equipment):

-

Hands: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for prolonged handling.

-

Respiratory: If working outside a hood (not recommended), use a P3/N100 particulate respirator.

-

Eyes: Chemical splash goggles (safety glasses are insufficient for fine powders).

-

Visualization: PPE Decision Logic

Caption: Decision matrix for selecting appropriate Personal Protective Equipment (PPE) based on physical state and quantity.

Safe Handling Workflow: Polymerization Protocol

This section details a self-validating workflow for a common application: Free Radical Polymerization . This process is hazardous due to the requirement of heat and initiators (e.g., AIBN) which can accelerate the release of volatile toxic vapors.

Objective: Synthesize Poly(3-bromo-9-vinylcarbazole) without personnel exposure or runaway reaction.

Step-by-Step Methodology

-

Pre-Start Check:

-

Verify the monomer is free of yellow discoloration (indicates oxidation/pre-polymerization).

-

Ensure the cooling bath (ice/water) is ready before heating begins to quench a runaway reaction.

-

-

Dissolution (The Critical Control Point):

-

Dissolve this compound in toluene or THF.

-

Safety Note: Do not use chlorinated solvents (e.g., Chloroform) with radical initiators unless necessary, as they can form phosgene derivatives under thermal stress.

-

-

Degassing (Freeze-Pump-Thaw):

-

Oxygen inhibits polymerization but also acts as a safety buffer. Removing it increases reactivity.

-

Protocol: Perform 3 cycles. Ensure the trap is liquid nitrogen cooled to prevent solvent vapors from reaching the vacuum pump exhaust.

-

-

Initiation & Heating:

-

Add AIBN (Azobisisobutyronitrile) under Argon flow.

-

Heat to 60-70°C.

-

Visual Cue: If the solution turns dark brown or black rapidly, QUENCH IMMEDIATELY in ice bath (exothermic decomposition).

-

-

Precipitation & Isolation:

Visualization: Safety-Integrated Synthesis Workflow

Caption: Synthesis workflow highlighting critical safety checkpoints (Red) and containment steps (Green).

Storage, Stability, and Disposal

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerator). Room temperature storage significantly increases the rate of spontaneous polymerization.

-

Light: Amber vials or aluminum foil wrapping is mandatory. UV light cleaves the C-Br bond and excites the vinyl group.

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can form peroxides with the vinyl group, creating an explosion hazard upon concentration.

Disposal (Regulatory Compliance)

-

Do NOT dispose of down the drain. This compound is toxic to aquatic life (Aquatic Chronic 2).

-

Solid Waste: Label as "Toxic Solid, Organic, N.O.S. (Carbazole derivative)."[4][5][6][7][8][9][10][11]

-

Liquid Waste: Mother liquors from precipitation (containing Methanol/Toluene and unreacted monomer) must be segregated into "Halogenated Solvent Waste" if DCM was used, or "Non-Halogenated" if only Toluene/THF were used.

Emergency Response

| Scenario | Immediate Action | Medical / Follow-up |

| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). | Seek medical attention.[1][2][3] Monitor for delayed pulmonary edema. |

| Skin Contact | Brush off dry powder. Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). | Consult a dermatologist if rash appears (sensitization risk). |

| Eye Contact | Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses if present.[2][3] | Requires immediate ophthalmological evaluation. |

| Spill (Powder) | Do not dry sweep. Cover with wet paper towels or use a HEPA vacuum to prevent dust clouds. | Dispose of cleanup materials as hazardous waste. |

References

-

National Institutes of Health (NIH) - PubChem. (2021). Compound Summary: 3-Bromo-9H-carbazole (Analogous Hazard Data).[3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

- K. M. Rappaport. (1978). Threshold Limit Values for Chemical Substances. American Conference of Governmental Industrial Hygienists (ACGIH).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dialnet.unirioja.es [dialnet.unirioja.es]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Poly(3-Bromo-9-vinyl-9H-carbazole) in Organic Solar Cells

Introduction: The Strategic Role of Bromination in Carbazole-Based Polymers for Photovoltaics

Poly(9-vinylcarbazole) (PVK) is a well-established p-type semiconducting polymer known for its excellent hole-transporting properties, high thermal stability, and solution processability.[1] These characteristics have made it a material of significant interest in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[2][3] The core of its functionality lies in the pendant carbazole group, which facilitates hole hopping between adjacent units.

This guide focuses on a key derivative, Poly(3-Bromo-9-vinyl-9H-carbazole) (P3Br9VCz) . The introduction of a bromine atom at the 3-position of the carbazole ring is a strategic chemical modification. This modification serves two primary purposes:

-

Tuning Electronic Properties: The electron-withdrawing nature of the bromine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This tuning is critical for optimizing the open-circuit voltage (Voc) and achieving efficient charge transfer when paired with an appropriate electron acceptor material in an OSC.

-

Enabling Post-Polymerization Functionalization: The bromine atom acts as a reactive handle, providing a site for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Stille coupling). This allows for the attachment of various functional groups to the polymer backbone after polymerization, opening avenues to create novel materials with tailored properties without needing to synthesize new monomers from scratch.[4]

This document provides a comprehensive guide for researchers and scientists on the application of P3Br9VCz in the fabrication of organic solar cells. It covers the material's fundamental properties, detailed protocols for device fabrication, and methods for performance characterization, underpinned by the scientific rationale for each procedural step.

Physicochemical and Electronic Properties of P3Br9VCz

A thorough understanding of the material's properties is foundational to designing high-performance devices. P3Br9VCz inherits many of the favorable properties of PVK, such as its film-forming capabilities and thermal resistance, while offering distinct electronic characteristics due to bromination.[5][6]

Synthesis Overview

The synthesis of P3Br9VCz typically involves a two-step process:

-

Monomer Synthesis: 3-Bromo-9H-carbazole is first vinylated at the 9-position, often by reaction with acetylene or a vinylating agent, to yield the this compound monomer. This process is an adaptation of the synthesis for the parent 9-vinylcarbazole monomer.[6]

-

Polymerization: The monomer is then polymerized, commonly via radical polymerization, to form the final P3Br9VCz polymer.[2]

Caption: General synthesis pathway for P3Br9VCz.

Key Material Properties

The properties listed below are essential for predicting device performance and optimizing fabrication parameters. Note that specific values can vary with polymer molecular weight and polydispersity.

| Property | Typical Value / Characteristic | Significance in OSCs |

| Role in Device | Electron Donor / Hole Transport Material (HTM) | Forms the p-type component of the bulk heterojunction (BHJ) active layer, responsible for light absorption and hole transport.[1][3] |

| HOMO Energy Level | ~ -5.5 to -5.8 eV | Influences the Open-Circuit Voltage (Voc). A deeper HOMO level can lead to a higher Voc when paired with a suitable acceptor.[7] |

| LUMO Energy Level | ~ -2.1 to -2.3 eV | Determines the energy offset with the acceptor's LUMO, which drives exciton dissociation. A sufficient offset (~0.3 eV) is required. |

| Optical Band Gap (Eg) | ~ 3.0 eV | Defines the polymer's light absorption window. P3Br9VCz primarily absorbs in the UV-Visible region. |

| Solubility | Soluble in common organic solvents like chlorobenzene, dichlorobenzene, chloroform, THF. | Crucial for solution-based processing techniques like spin-coating, enabling low-cost and large-area device fabrication.[8] |

| Thermal Stability | High (Decomposition temperature > 300 °C) | Ensures the material can withstand thermal annealing steps during fabrication and maintains stability during device operation.[5] |

Application Protocol: Fabrication of a P3Br9VCz-Based Organic Solar Cell

This section details a standard laboratory-scale protocol for fabricating a conventional bulk heterojunction (BHJ) organic solar cell using P3Br9VCz as the electron donor and a fullerene derivative, such as[7][7]-phenyl-C61-butyric acid methyl ester (PCBM), as the electron acceptor.

Device Architecture

The conventional device architecture is as follows: ITO / PEDOT:PSS / P3Br9VCz:PCBM / LiF / Al .

Caption: Diagram of a conventional OSC device stack.

Experimental Workflow

The fabrication process involves a sequence of deposition steps, primarily using solution-based spin-coating and vacuum thermal evaporation.

Caption: Step-by-step OSC fabrication workflow.

Step-by-Step Fabrication Protocol

Materials & Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Poly(this compound) (P3Br9VCz)

-

[7][7]-phenyl-C61-butyric acid methyl ester (PCBM) or other suitable acceptor

-

Anhydrous chlorobenzene (or other suitable solvent)

-

Lithium Fluoride (LiF) and Aluminum (Al) evaporation sources

-

Deionized water, acetone, isopropanol

-

Ultrasonic bath, spin coater, hotplate, thermal evaporator, nitrogen-filled glovebox

Protocol:

-

Substrate Preparation (Self-Validating System: Hydrophilicity Check)

-

Rationale: A pristine and uniform substrate surface is paramount for the formation of high-quality subsequent layers, preventing short circuits and ensuring efficient charge injection/collection.

-

Procedure:

-

Sequentially sonicate the patterned ITO substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Immediately treat with UV-Ozone for 15 minutes to remove organic residues and increase the ITO work function, rendering the surface hydrophilic.

-

-

Trustworthiness Check: A droplet of deionized water placed on the treated ITO surface should spread out completely (low contact angle), confirming a clean, hydrophilic surface ready for PEDOT:PSS coating.

-

-

Hole Transport Layer (HTL) Deposition

-

Rationale: The PEDOT:PSS layer serves to smooth the ITO surface, facilitate the efficient extraction of holes from the active layer, and block electrons from reaching the anode.

-

Procedure:

-

Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter.

-

Inside a nitrogen-filled glovebox, spin-coat the filtered PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds.

-

Anneal the film on a hotplate at 140°C for 15 minutes to remove residual water. This results in a uniform thin film (~30-40 nm).

-

-

-

Active Layer Deposition

-

Rationale: The morphology of the P3Br9VCz:Acceptor blend is critical for device performance. An optimized nanoscale phase separation (bulk heterojunction) is required to create a large interfacial area for exciton dissociation while maintaining continuous pathways for charge transport to the respective electrodes.[9]

-

Procedure:

-

Prepare a solution of P3Br9VCz and PCBM in chlorobenzene. A typical starting point is a total concentration of 20 mg/mL with a weight ratio of 1:2 (P3Br9VCz:PCBM).

-

Stir the solution overnight on a hotplate at ~50°C in the glovebox to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE filter.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000-2000 rpm for 60 seconds. The speed can be adjusted to control the film thickness (typically 80-120 nm).

-

(Optional but recommended) Thermally anneal the substrate at a temperature between 80°C and 120°C for 10 minutes. Annealing can improve polymer chain packing and optimize the blend morphology, but the ideal temperature must be determined experimentally.[10]

-

-

-

Cathode Deposition

-

Rationale: A low work function cathode is required for efficient electron collection. A thin layer of LiF is used to create a favorable dipole at the interface, reducing the electron injection barrier between the organic active layer and the aluminum electrode.

-

Procedure:

-

Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr) without breaking the inert atmosphere.

-

Deposit a thin layer of LiF (~0.5-1 nm) at a rate of 0.1-0.2 Å/s.

-

Subsequently, deposit a thicker layer of Al (~100 nm) at a rate of 1-2 Å/s. The device area is defined by the overlap of the ITO anode and the Al cathode, typically controlled using a shadow mask.

-

-

Performance Characterization and Data Analysis

After fabrication, the devices must be characterized to determine their photovoltaic performance.

Characterization Protocols

-

Current Density-Voltage (J-V) Analysis:

-

Setup: Use a solar simulator calibrated to AM 1.5G illumination (100 mW/cm²) and a source meter (e.g., Keithley 2400).

-

Procedure: Measure the current density as the voltage is swept from -1 V to 1 V.

-

Key Metrics: From the J-V curve, extract the following parameters:

-

Open-Circuit Voltage (Voc): The voltage at which the current is zero.

-

Short-Circuit Current Density (Jsc): The current density at zero voltage.

-

Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmax * Vmax) / (Jsc * Voc).

-

Power Conversion Efficiency (PCE): The overall efficiency, calculated as PCE (%) = (Jsc * Voc * FF) / Pin * 100, where Pin is the incident power density (100 mW/cm²).[11]

-

-

-

External Quantum Efficiency (EQE) Measurement:

-

Setup: An EQE system consisting of a light source, monochromator, and lock-in amplifier.

-

Procedure: Measure the Jsc generated by the device at specific wavelengths of light. EQE is the ratio of collected charge carriers to incident photons.

-

Significance: The EQE spectrum reveals which wavelengths of light are most effectively converted into current and can be integrated to cross-check the Jsc value obtained from the J-V measurement.

-

Expected Performance Metrics

The performance of P3Br9VCz-based solar cells is highly dependent on the choice of acceptor, blend ratio, and processing conditions. While record efficiencies for organic solar cells now exceed 19%, initial devices with P3Br9VCz and PCBM can be expected to yield more modest results, providing a baseline for further optimization.[12][13]

| Metric | Expected Range (for P3Br9VCz:PCBM) | Notes on Optimization |

| PCE | 1.0 - 3.5% | Can be improved by optimizing the D:A ratio, annealing conditions, and exploring different solvents or solvent additives to fine-tune the active layer morphology.[10] |

| Voc | 0.80 - 1.0 V | Primarily determined by the energy difference between the HOMO of P3Br9VCz and the LUMO of the acceptor. |

| Jsc | 3.0 - 8.0 mA/cm² | Influenced by the light absorption of the blend, charge carrier mobility, and efficiency of charge collection. Thicker active layers can increase absorption but may hinder collection.[11] |

| FF | 45 - 65% | Sensitive to charge transport balance, series resistance, and shunt resistance. A low FF often indicates poor morphology or high recombination losses. |

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 9-Vinylcarbazole in Advanced Polymer Science and Organic Electronics.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Exploring Applications of 3-Bromo-9-p-tolyl-9H-carbazole in Chemical Synthesis.

- Vishal K P. (n.d.). Poly vinyl carbazole. Slideshare.

- Getachew, K. A., et al. (2022). Poly(9-Vinylcarbazole)/Graphene Nanoheterostructure Interfaces: Ab Initio Dynamics Studies for Photovoltaic and Optoelectronic Applications. Applied Sciences.

- Sá, J., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers.

- Grazulevicius, J. V., et al. (2009). Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. Journal of Chemical Technology & Biotechnology.

- Ates, M. (2022). Poly(9-vinyl carbazole)/Fullerene Heterointerface for Organic Solar Cells and Photovoltaics Applications – First-Principles Study.

- Ossila. (n.d.). Poly(9-vinylcarbazole) (PVK).

- Kozhevnikov, D. N., et al. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank.

-

The Hong Kong Polytechnic University. (2023, June 1). Record 19.31% efficiency with organic solar cells. ScienceDaily. Retrieved from [Link]

- Ghahremani, M., et al. (2020).

-

Al-Attafi, K. (2015). Fabrication and Characterization of Perovskite Solar Cells. ResearchGate. Retrieved from [Link]

- Kan, B., et al. (2021). Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor.

- Kelly, T. (2015, June 24). Perovskite Solar Cells: From Device Fabrication to Device Degradation.

- Tegegne, N. A., et al. (n.d.). Progress Towards Stable Organic Solar Cells. ChemRxiv.

-

ResearchGate. (n.d.). Summary of organic solar cell performance metrics. Retrieved from [Link]

- Chen, Y., et al. (2024). 20.0% efficiency of ternary organic solar cells enabled by a novel wide band gap polymer guest donor. Energy & Environmental Science.

- Brancato, G., et al. (2022).

- Google Patents. (n.d.). Perovskite solar cell and manufacturing method therefor.

- Li, X., et al. (2016). Unusual Morphologies of Poly(vinyl alcohol) Thin Films Adsorbed on Poly(dimethylsiloxane)

- Johansson, C., et al. (2019). Surface Analyses of Thin Multiple Layer Barrier Coatings of Poly(vinyl alcohol) for Paperboard.

- University of Michigan. (2018, April 23).

- Liu, T., et al. (2024). Recent Advancements in Ambient-Air Fabrication of Perovskite Solar Cells.

-

DeCaluwe, S. C., et al. (2012). Polymer-Fullerene Mixing in Organic Solar Cells. NIST. Retrieved from [Link]

- Hirst, L. C., & Ekins-Daukes, N. J. (2011).

- Kwong, P., et al. (2016). Elucidating and Mitigating Instabilities of Poly(vinyl alcohol) Thin Films in Aqueous Environments. Langmuir.

- Ulgut, B., & Cirpan, A. (2012). Preparation of Poly(9-Vinylcarbazole) Thin Films Chemically Tethered to ITO Surface via Self-Assembled Monolayer Having Benzophenone Terminal Group. Semantic Scholar.

Sources

- 1. ossila.com [ossila.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Poly vinyl carbazole | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Polymer-Fullerene Mixing in Organic Solar Cells | NIST [nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. research.rug.nl [research.rug.nl]

- 12. sciencedaily.com [sciencedaily.com]

- 13. 20.0% efficiency of ternary organic solar cells enabled by a novel wide band gap polymer guest donor - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

Application Note: 3-Bromo-9-vinyl-9H-carbazole as a Bifunctional Crosslinking Precursor for Organic Electronics

Executive Summary

3-Bromo-9-vinyl-9H-carbazole (3-Br-NVC) is a specialized bifunctional monomer utilized primarily in the development of solvent-resistant Hole Transport Layers (HTLs) for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Unlike simple crosslinkers (e.g., glutaraldehyde), 3-Br-NVC acts as a "crosslinkable building block." Its dual functionality allows for a two-stage structural evolution:

-

Vinyl Group (

): Enables free-radical or cationic polymerization to form linear, solution-processable polymer chains (poly(3-Br-NVC)). -

Bromine Substituent (C-3): Serves as a latent reactive site for electrochemical crosslinking (dimerization at the C-6 position) or post-polymerization functionalization (e.g., Suzuki-Miyaura coupling) to generate robust, insoluble networks.

This guide details the protocols for synthesizing the linear precursor polymer and subsequent crosslinking strategies to achieve high-performance, thermally stable films.

Chemical Profile & Mechanism of Action

Bifunctional Reactivity Map

The molecule operates through orthogonal reactivity. The vinyl group is kinetically accessible for chain-growth polymerization, while the bromine atom and the open C-6 position on the carbazole ring facilitate step-growth crosslinking.

Figure 1: Reactivity map of this compound showing the transition from monomer to crosslinked network.

Crosslinking Mechanisms

-

Mechanism A: Electrochemical Dimerization (Electro-crosslinking) Upon applying an oxidation potential, the carbazole pendant groups form radical cations. Since the C-3 position is blocked by Bromine, the radical is forced to couple at the unblocked C-6 position of a neighboring chain. This forms a 6,6'-bicarbazole linkage, effectively crosslinking the polymer matrix.

-

Mechanism B: Chemical Crosslinking (Suzuki-Miyaura) The bromine atom allows the polymer to react with bifunctional crosslinkers (e.g., 1,4-benzenediboronic acid) in the presence of a Pd catalyst, creating a rigid covalent network.

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(3-bromo-9-vinylcarbazole) Precursor

Objective: To create a soluble, high-molecular-weight "ink" that can be spin-coated before crosslinking.

Materials:

-

Monomer: this compound (Sublimed grade, >99% purity).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Toluene (Anhydrous) or Chlorobenzene.

-

Purification: Methanol (precipitation), THF (dissolution).

Step-by-Step Methodology:

-

Preparation: In a glovebox (

ppm), dissolve 1.0 g (3.67 mmol) of monomer in 4.0 mL of anhydrous toluene. -

Initiation: Add 6.0 mg (1 mol%) of AIBN. Seal the reaction vessel (Schlenk tube) with a rubber septum.

-

Degassing: Remove the vessel from the glovebox and perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen (critical to prevent radical quenching). Backfill with Argon.

-

Polymerization: Immerse the vessel in an oil bath at 70°C for 24-48 hours . The solution should become viscous.

-

Termination: Cool to room temperature and expose to air to terminate radicals.

-

Purification:

-

Dropwise add the polymer solution into 200 mL of cold Methanol under vigorous stirring. White fibers/precipitate will form.

-

Filter and re-dissolve in minimal THF.

-

Re-precipitate in Methanol (Repeat 2x to remove unreacted monomer).

-

-

Drying: Dry the polymer in a vacuum oven at 50°C overnight.

-

Target Yield: >70%.[1]

-

Characterization: GPC (Target Mw > 20 kDa),

H-NMR (Disappearance of vinyl protons at 5-6 ppm).

-

Protocol 2: Electrochemical Crosslinking (In-Situ Film Hardening)

Objective: To convert the soluble spin-coated film into an insoluble, solvent-resistant HTL.

Materials:

-

Substrate: ITO-coated glass (cleaned).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Acetonitrile/Dichloromethane (1:1). -

Equipment: Potentiostat (3-electrode setup).

Workflow:

-

Film Formation: Spin-coat the Poly(3-Br-NVC) solution (10 mg/mL in Chlorobenzene) onto the ITO substrate at 2000 rpm for 60s. Bake at 120°C for 10 min to remove solvent.

-

Setup:

-

Working Electrode: Polymer-coated ITO.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/Ag+ (0.01 M

).

-

-

Electropolymerization: Immerse the coated substrate into the electrolyte solution.

-

Cycling: Perform Cyclic Voltammetry (CV) scans between 0 V and 1.3 V (vs Ag/Ag+) at a scan rate of 50-100 mV/s .

-

Observation: You will see the onset of oxidation around 0.8-0.9 V. With repeated cycles, the current response will stabilize, indicating the formation of the crosslinked network (dimerization at C-6).

-

Cycles: Typically 5-10 cycles are sufficient.

-

-

Rinsing: Remove the film and rinse thoroughly with Dichloromethane (DCM) to remove electrolyte salts.

-

Validation (Solvent Resistance Test):

-

Soak the film in Chlorobenzene (the original solvent) for 5 minutes.

-

Measure UV-Vis absorption before and after soaking.

-

Success Criteria: Retention of >95% of optical density (OD).

-

Protocol 3: Chemical Crosslinking via Suzuki Coupling

Objective: To crosslink the polymer using a bifunctional linker for enhanced thermal stability.

Materials:

-

Polymer: Poly(3-Br-NVC).

-

Crosslinker: 1,4-Benzenediboronic acid bis(pinacol) ester (5-10 mol% relative to Br units).

-

Catalyst:

(0.5 mol%). -

Base:

(2M aqueous solution). -

Solvent: Toluene/Water biphasic mixture.

Workflow:

-

Dissolution: Dissolve the polymer and the diboronic acid crosslinker in Toluene.

-

Catalysis: Add the Pd catalyst and aqueous base under Argon atmosphere.

-

Reaction: Heat to 80°C for 12-24 hours. Note: This will result in gelation.

-

Modification for Films: For thin films, this method is difficult. Instead, synthesize a "Pre-crosslinked" gel or use Thermal Crosslinking by adding a thermal initiator if the polymer contains residual vinyl groups, but the Electrochemical route (Protocol 2) is superior for thin films.

-

Data Summary & Troubleshooting

Expected Properties

| Parameter | Linear Poly(3-Br-NVC) | Crosslinked Network |

| Solubility | Soluble in THF, Toluene, Chlorobenzene | Insoluble in all organic solvents |

| Glass Transition ( | ~150°C - 180°C | > 220°C (or non-observable) |

| HOMO Level | ~ -5.6 to -5.8 eV | ~ -5.5 to -5.7 eV (Slight shift due to dimerization) |

| Film Quality | Smooth, amorphous | Robust, solvent-resistant |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Oxygen inhibition during polymerization. | Perform rigorous freeze-pump-thaw degassing (3x) before heating. |

| Film Dissolves after CV | Insufficient crosslinking density. | Increase the upper voltage limit to 1.4V or increase the number of CV cycles (up to 20). |

| Film Delamination | Electrolyte swelling or ITO adhesion failure. | Use a 1:1 mixture of DCM/Acetonitrile to balance solubility; ensure ITO is ozone-treated before coating. |

| Yellowing of Film | Oxidation or impurity trapping. | Perform all crosslinking steps in an inert atmosphere (Glovebox) if possible; purify monomer by sublimation. |

References

-

Synthesis and Polymerization of Vinylcarbazoles

-

Electrochemical Crosslinking of Carbazole Polymers

-

Reference: Grazulevicius, J. V., et al. (2003). "Carbazole-based polymers for organic electronics."[4] Progress in Polymer Science.

- Context: Detailed mechanism of C-3/C-6 coupling in carbazole derivatives during electropolymeriz

-

-

Crosslinking Strategies for OLED HTLs

- Reference: Meerheim, R., et al. (2010). "Ultrastable OLEDs using a cross-linkable hole transport layer.

- Context: General principles of using crosslinkable interlayers to improve device lifetime and solvent resistance.

-

Suzuki-Miyaura Crosslinking of Brominated Polymers

- Reference: Schlüter, A. D. (2001). "The tenth anniversary of Suzuki polycondensation." Journal of Polymer Science Part A: Polymer Chemistry.

- Context: Methodologies for using bromine-functionalized polymers in Pd-c

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for functionalizing 3-Bromo-9-vinyl-9H-carbazole

Ticket ID: OPT-CVZ-09 Status: Open Assigned Specialist: Senior Application Scientist, Organic Electronics Division Subject: Optimization of Pd-Catalyzed Cross-Coupling while Preserving N-Vinyl Functionality

Executive Summary & Chemical Logic

You are likely encountering difficulties because 3-Bromo-9-vinyl-9H-carbazole presents a "Dr. Jekyll and Mr. Hyde" reactivity profile.

-

The Target (Dr. Jekyll): The C(3)–Br bond. This is a standard aryl bromide, receptive to Oxidative Addition by Pd(0).[1] It requires standard cross-coupling conditions (Suzuki-Miyaura or Buchwald-Hartwig).

-

The Liability (Mr. Hyde): The N–Vinyl group.[2][3] Unlike a standard alkyl group, the N-vinyl bond conjugates with the nitrogen lone pair. It is:

-

Acid-Sensitive: Susceptible to hydrolysis (cleaving to carbazole + acetaldehyde).

-

Radical/Cation Sensitive: Prone to premature polymerization (forming polyvinylcarbazole, PVK).

-

The Core Challenge: You must drive the Pd-cycle at C(3) without triggering the cationic or radical polymerization of the N-vinyl group.

Reaction Optimization Modules

Module A: The Catalyst System (The "Engine")

For the C(3)–Br functionalization, steric bulk at the carbazole backbone requires a catalyst system that facilitates oxidative addition but is robust enough to prevent dehalogenation.

Recommended Systems:

| Parameter | Recommendation | Technical Rationale |

| Pre-catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand prevents |

| Alternative | Pd(PPh₃)₄ | Good for sterically unhindered boronic acids, but air-sensitive. Requires strict inert atmosphere. |

| Ligand (if separate) | SPhos or XPhos | If using Buchwald-Hartwig (C-N coupling), these electron-rich biaryl phosphines facilitate the coupling of bulky carbazoles. |

| Loading | 1.0 – 3.0 mol% | Start low. Higher loading increases the risk of Pd-black precipitation which can catalyze vinyl polymerization. |

Module B: Base & Solvent (The "Environment")

Crucial Warning: Avoid strong alkoxides (KOtBu) if possible, as they can induce side reactions with the vinyl group at high temperatures. Strictly avoid acidic protons.

-

Preferred Base:

or -

Preferred Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane (dry).

-

Degassing: Essential. Oxygen acts as a radical initiator for the vinyl group. Sparge with Argon for 20 mins minimum.

Module C: Experimental Protocol (Suzuki Coupling)

Standard Operating Procedure (SOP) for C-C Bond Formation:

-

Setup: Flame-dry a Schlenk tube. Cool under Argon.

-

Charge: Add 3-Bromo-9-vinylcarbazole (1.0 eq), Boronic Acid (1.2 eq), Base (

, 2.5 eq), and Pd catalyst (2 mol%). -

Solvent: Add degassed Toluene/EtOH/

mixture. -

Reaction: Heat to 70–80 °C .

-

Note: Do not exceed 90 °C. Thermal polymerization of N-vinylcarbazole accelerates significantly above 100 °C.

-

-

Monitor: TLC every hour. Look for the disappearance of the starting bromide.

Troubleshooting Guide (Diagnostics)

If your reaction failed, use this diagnostic matrix to identify the root cause.

Issue 1: "My product turned into a gel/solid inside the flask."

-

Diagnosis: You polymerized the vinyl group (PVK formation).

-

Root Cause:

-

Temperature too high (>100 °C).

-

Presence of radical initiators (improper degassing, peroxides in old ethers/THF).

-

Trace acid impurities in the solvent (e.g.,

used for monitoring was acidic).

-

-

Fix: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1-2 mg) to the reaction mixture. It will not interfere with the Pd-cycle but will stop radical polymerization.

Issue 2: "I lost the vinyl group; I isolated 3-substituted-9H-carbazole."

-

Diagnosis: Hydrolysis of the N-vinyl bond.

-

Root Cause: Acidic conditions during workup or reaction.

-

Scenario: Did you wash with 1M HCl to remove the base? Fatal error.

-

Scenario: Did you use un-neutralized silica gel?

-

-

Fix:

-

Workup: Wash only with water or saturated

. -

Purification: Pre-treat your silica gel column with 1% Triethylamine (

) in Hexanes to neutralize surface silanol groups (acidic sites).

-

Visualization: Optimization Logic Flow

The following diagram illustrates the decision-making process for optimizing this specific synthesis.

Caption: Workflow for diagnosing and correcting failure modes in 9-vinylcarbazole functionalization. Blue nodes indicate reaction paths; Red nodes indicate specific failure modes (Polymerization vs. Hydrolysis).

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent? A: Yes, but be careful. DMF decomposes at high temperatures to produce dimethylamine (basic) and formic acid (acidic). If your DMF is "old" and smells fishy, it contains amines/acids that will ruin your vinyl group. Use fresh, anhydrous, amine-free DMF.

Q: My product spots are streaking on the silica column. A: 9-Vinylcarbazole derivatives are electron-rich and acid-sensitive. The streaking is likely partial decomposition on the acidic silica.

-

Solution: Deactivate the silica. Flush the column with Eluent + 1% Triethylamine before loading your sample.

Q: Can I do the reaction in air? A: No. Oxygen inhibits the Pd-catalyst (oxidizing the phosphine ligands) and promotes radical polymerization of the vinyl group. An inert atmosphere (Argon/Nitrogen) is mandatory.

References

-

Suzuki Coupling on Carbazoles

-

N-Vinylcarbazole Stability

-

Buchwald-Hartwig Amination

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Scale-Up Synthesis of 3-Bromo-9-vinyl-9H-carbazole

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Regioselectivity, Vinylation Efficiency, and Monomer Stability.[1]

Executive Summary: The Dual-Challenge Molecule

You are likely encountering issues because 3-Bromo-9-vinyl-9H-carbazole presents a synthetic paradox:

-

The Core: Requires precise electrophilic substitution to install the bromine at C3 without touching C6.[1]

-

The Handle: The N-vinyl group is an electron-rich monomer prone to cationic polymerization.[1]

If you attempt to brominate after vinylation, the bromine source will attack the vinyl double bond.[1] Therefore, the only viable scale-up route is Bromination First

Below is your troubleshooting guide, structured by the specific failures users typically report.

Module 1: The Bromination Bottleneck (C3-Selectivity)

User Ticket #104: "I am scaling up to 100g. HPLC shows 15% of 3,6-dibromocarbazole impurity.[1] Recrystallization is difficult."

Diagnosis: On a small scale, rapid mixing is fine. On a large scale, local concentration hotspots of the brominating agent cause over-bromination (C3 & C6) before the reagent disperses.

Troubleshooting Protocol:

| Parameter | Recommendation | The "Why" (Mechanism) |

| Reagent | N-Bromosuccinimide (NBS) | Elemental Bromine ( |

| Solvent | Ethyl Acetate (EtOAc) or DMF | EtOAc is preferred for scale. 3-bromocarbazole precipitates out, while the di-bromo impurity stays more soluble, aiding purification.[1] |

| Temperature | 0°C to 5°C | Lower temperature reduces the kinetic rate of the second bromination at the C6 position.[1] |

| Addition | Solid Addition (Portionwise) | Add NBS in 5 portions over 2 hours. Do not dump it in all at once. |

The "Self-Validating" Check:

-

TLC Monitor: Run TLC (Hexane:EtOAc 4:1).

-

Stop the reaction when Starting Material is <2%.[1] Do not chase 100% conversion; you will generate di-bromo impurities.[1]

Module 2: The N-Vinylation Challenge

User Ticket #209: "My yield is low. I'm using 1,2-dichloroethane (DCE) and KOH, but the reaction stalls."

Diagnosis: The 3-bromo substituent is electron-withdrawing, deactivating the nitrogen lone pair compared to unsubstituted carbazole.[1] Standard Phase Transfer Catalysis (PTC) conditions need to be aggressive.

Troubleshooting Protocol:

Q: Which vinylation route should I use for scale-up? A: There are two primary routes. Choose based on your facility's capabilities.

-

Route A: The Industrial "Workhorse" (DCE/KOH)

-

Reagents: 1,2-Dichloroethane (Solvent & Reagent), 50% aq.[1] KOH, Tetrabutylammonium Bromide (TBAB).

-

Critical Step: This proceeds via elimination of HCl from the intermediate N-(2-chloroethyl) species.[1]

-

Fix: Increase Temperature to reflux (80°C) and ensure high agitation (mechanical stirring is mandatory; magnetic bars will fail).

-

-

Route B: The "Clean" Transvinylation (Vinyl Acetate)

Visualizing the Workflow:

Caption: Decision tree for scale-up synthesis. Route A is preferred for bulk synthesis despite harsher conditions.[1]

Module 3: Purification & Stability (The "Hidden" Killer)

User Ticket #315: "I isolated the product as a yellow oil. I put it on a silica column, and it turned into a solid orange puck inside the column."

Diagnosis:

You have triggered Cationic Polymerization.

The N-vinyl group is highly sensitive to acidic protons.[1] Silica gel (

Immediate Corrective Actions:

-

Ban Silica Gel: Never use standard silica for N-vinyl carbazoles.[1]

-

Use Basic Alumina: If chromatography is necessary, use Basic Alumina (Activity III) which neutralizes acid sites.

-

Preferred Method (Recrystallization):

-

Dissolve crude in minimal hot Methanol or Ethanol .[1]

-

Cool slowly to 4°C.

-

The monomer crystallizes as white/pale yellow needles; the polymer (if any) usually remains as an oil or gum.

-

Stability Protocol (The "Shelf-Life" Rules):

-

Storage: Store at -20°C in the dark.

-

Stabilizer: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or Phenothiazine if storing for >1 week.[1]

-

Atmosphere: Store under Argon/Nitrogen.[1] Oxygen can form peroxides which initiate radical polymerization.

Visualizing the Polymerization Risk:

Caption: The failure mode of N-vinylcarbazole derivatives.[1] Acidic contact triggers irreversible polymerization.[1]

References & Authoritative Grounding

-

Regioselective Bromination:

-

Source: Patent CN103601668A describes the high-purity synthesis of 3-bromocarbazole using NBS in ethyl acetate, avoiding the 3,6-dibromo impurity essential for this workflow.[1]

-

Link:

-

-

Polymerization Risks (N-Vinylcarbazole):

-

N-Vinylation Methods:

-

Source: The use of 1,2-dichloroethane (DCE) and phase transfer catalysis is a standard industrial method for N-vinylcarbazole derivatives, often referenced in polymer synthesis literature for carbazoles.[1]

-

Link:

-

Disclaimer: This guide is for research purposes. Always consult the Material Safety Data Sheet (MSDS) for this compound and 1,2-dichloroethane before handling.

Validation & Comparative

A Comparative Guide to the Electrochemical Properties of Poly(3-Bromo-9-vinyl-9H-carbazole) and Poly(9-vinylcarbazole)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist